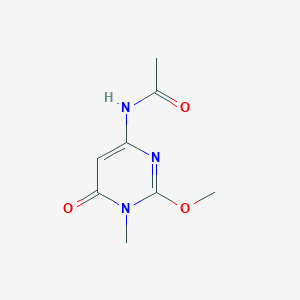![molecular formula C21H20O3 B303391 2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)
2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one, commonly known as TDDO, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. TDDO belongs to the class of spiroketals, which are characterized by a spirocyclic framework containing a ketal group. TDDO has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of TDDO is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway plays a critical role in regulating the expression of genes involved in antioxidant defense, detoxification, and inflammation. TDDO has been found to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects
TDDO has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of disease, including sepsis, arthritis, and diabetes. TDDO has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, TDDO has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using TDDO in lab experiments is its high purity and stability. TDDO can be synthesized in large quantities with excellent purity, making it ideal for use in in vitro and in vivo studies. However, one of the limitations of using TDDO is its low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on TDDO. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. TDDO has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential in this area. Another area of interest is its potential use in the treatment of cancer. TDDO has been found to inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy in human patients. Finally, there is interest in exploring the potential use of TDDO as an antioxidant and anti-inflammatory agent in the prevention and treatment of various chronic diseases.
合成法
The synthesis of TDDO involves the condensation of 2,3-dimethyl-2-butene-1,4-diol with diphenylacetaldehyde, followed by cyclization with para-toluenesulfonic acid. The resulting spiroketal is then oxidized with m-chloroperoxybenzoic acid to yield TDDO. This synthesis method has been optimized to provide high yields of TDDO with excellent purity.
科学的研究の応用
TDDO has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. TDDO has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, TDDO has been found to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
製品名 |
2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one |
|---|---|
分子式 |
C21H20O3 |
分子量 |
320.4 g/mol |
IUPAC名 |
(6S)-1,2,6-trimethyl-7,7-diphenyl-5,8-dioxaspiro[3.4]oct-1-en-3-one |
InChI |
InChI=1S/C21H20O3/c1-14-15(2)21(19(14)22)23-16(3)20(24-21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,1-3H3/t16-,21?/m0/s1 |
InChIキー |
FTBOVBZGJZJXMK-BJQOMGFOSA-N |
異性体SMILES |
C[C@H]1C(OC2(O1)C(=C(C2=O)C)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CC1C(OC2(O1)C(=C(C2=O)C)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1C(OC2(O1)C(=C(C2=O)C)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)




![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)

